Benzyl chloroformate

Catalog No.
S605587
CAS No.
501-53-1
M.F
C8H7ClO2
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl chloroformate

CAS Number

501-53-1

Product Name

Benzyl chloroformate

IUPAC Name

benzyl carbonochloridate

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C8H7ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

HSDAJNMJOMSNEV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)Cl

Solubility

SOL IN ETHER, ACETONE, BENZENE
Solubility in water: reaction

Synonyms

(Benzyloxy)carbonyl Chloride; Benzyl Chloridocarbonate; Benzyl Chlorocarbonate; Benzyl Chloroformate; Carbobenzoxy Chloride; Carbobenzyloxy Chloride; Chloroformic Acid Benzyl Ester; NSC 83466; Phenylmethyl Chloroformate; Cbz-Cl; CbzCl; Cbz chloride;

Canonical SMILES

C1=CC=C(C=C1)COC(=O)Cl

Peptide Synthesis

Field: Biochemistry

Application: Benzyl chloroformate was used in the Bergmann-Zervas carboxybenzyl method of peptide synthesis developed by Max Bergmann and Leonidas Zervas . This was the first successful method of controlled peptide chemical synthesis .

Method: The compound is used for the introduction of the benzyloxycarbonyl protecting group . The protecting group is abbreviated Cbz or Z .

Results: For twenty years, it was the dominant procedure used worldwide until the 1950s .

Amine Protection

Field: Organic Chemistry

Application: Benzyl chloroformate is often used for amine group protection .

Method: Common procedures to achieve protection starting from benzyl chloroformate include: Benzyl chloroformate and a base, such as sodium carbonate .

Results: The reaction is very widespread for amine protection in other applications within organic synthesis and total synthesis .

Preparation of Cbz-protected Anilines

Field: Organic Synthesis

Application: Cbz-protected anilines were prepared directly from aromatic carboxylic acids .

Method: The process involves the use of sodium azide and Cbz-Cl .

Results: The method provides a direct and efficient way to prepare Cbz-protected anilines .

Synthesis of 1,2,4-Oxadiazoles

Application: Benzyl chloroformate is used in a recently reported 3-step synthesis of 1,2,4-oxadiazoles .

Results: The method provides a new approach to synthesize 1,2,4-oxadiazoles .

Reactive Chemical Intermediate

Field: Industrial Chemistry

Application: Benzyl chloroformate is widely used as a reactive chemical intermediate in various industries, including plastic, pharmaceutical, agricultural, and organic chemicals .

Method: The exact method varies depending on the specific industry and application .

Results: The use of Benzyl chloroformate as a reactive chemical intermediate contributes to the production of a wide range of products .

Synthesis of Carboxybenzyl (Cbz) Protected Amines

Application: Benzyl chloroformate is useful for the introduction of carboxybenzyl (Cbz) protecting group for amines such as aniline in organic synthesis .

Method: The compound is prepared in the lab by treating benzyl alcohol with phosgene .

Results: The use of Benzyl chloroformate in this application has been implicated in the chronic pulmonary disease of pioneers in the usage of the compound .

Synthesis of Esters and Carbamates

Application: Benzyl chloroformate is used in the production of esters and carbamates .

Method: The exact method varies depending on the specific ester or carbamate being synthesized .

Results: The use of Benzyl chloroformate in this application contributes to the production of a wide range of esters and carbamates .

Manufacturing Intermediates

Application: Benzyl chloroformate is used as a manufacturing intermediate in various industries, including plastic, pharmaceutical, and agricultural .

Results: The use of Benzyl chloroformate as a manufacturing intermediate contributes to the production of a wide range of products .

Benzyl chloroformate, also known as benzyl chlorocarbonate or Z-chloride, is the benzyl ester of chloroformic acid. It appears as a colorless to light yellow oily liquid with a pungent odor and is sensitive to moisture. The compound degrades upon contact with water, releasing hydrochloric acid and benzyl alcohol . Its chemical formula is C8H7ClO2C_8H_7ClO_2, and it has a molecular weight of approximately 170.6 g/mol .

Benzyl chloroformate is a hazardous compound and should be handled with appropriate precautions:

  • Toxicity: It is a severe skin and eye irritant and may cause respiratory problems []. It is also suspected to be a carcinogen [].
  • Flammability: Not flammable but can react with some flammable solvents.
  • Reactivity: Reacts readily with water and alcohols, releasing hydrochloric acid fumes [].

Always wear personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with benzyl chloroformate.

Please note:

  • The mechanism of action for benzyl chloroformate is not directly applicable as it is a reagent, not a biologically active molecule.
  • Case studies are not typically used for reagents like benzyl chloroformate.

Benzyl chloroformate undergoes several important reactions:

  • Decomposition: In the presence of water, it decomposes to form benzyl alcohol and hydrochloric acid:
    Benzyl chloroformate+H2OBenzyl alcohol+HCl\text{Benzyl chloroformate}+\text{H}_2\text{O}\rightarrow \text{Benzyl alcohol}+\text{HCl}
  • Reactivity with Amines: It reacts with amines to introduce the benzyloxycarbonyl protecting group (Cbz), which masks the nucleophilic properties of the amine:
    RNH2+Benzyl chloroformateRNH Cbz+HCl\text{RNH}_2+\text{Benzyl chloroformate}\rightarrow \text{RNH Cbz}+\text{HCl}
  • Hydrogenolysis: The Cbz group can be removed via hydrogenolysis using palladium catalysts:
    RNH Cbz+H2PdRNH2+Benzyl alcohol\text{RNH Cbz}+\text{H}_2\xrightarrow{\text{Pd}}\text{RNH}_2+\text{Benzyl alcohol}

While benzyl chloroformate itself is not primarily known for biological activity, its derivatives are often used in pharmaceutical chemistry for synthesizing peptide-based drugs. The benzyloxycarbonyl group helps prevent racemization during peptide synthesis, making it crucial in developing biologically active compounds .

Traditional Method

The traditional laboratory synthesis involves treating benzyl alcohol with phosgene:
PhCH2OH+COCl2PhCH2OC(O)Cl+HCl\text{PhCH}_2\text{OH}+\text{COCl}_2\rightarrow \text{PhCH}_2OC(O)Cl+\text{HCl}
This method poses significant health hazards due to the toxicity of phosgene .

Alternative Methods

Recent studies have explored non-toxic alternatives, such as carbonylation of benzyl alcohol using carbon monoxide and sulfur in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene:
PhCH2OH+CO+SS methyl O benzyl carbonothioate\text{PhCH}_2\text{OH}+\text{CO}+\text{S}\rightarrow \text{S methyl O benzyl carbonothioate}
Subsequently chlorinated with sulfuryl chloride to yield benzyl chloroformate .

Benzyl chloroformate is widely used in organic synthesis for:

  • Protecting Groups: It serves as a protecting group for amines during peptide synthesis.
  • Synthesis of Peptides: Integral in the Bergmann-Zervas method for synthesizing peptides.
  • Pharmaceutical Chemistry: Used in the development of various pharmaceutical agents due to its ability to facilitate complex organic reactions .

Several compounds are structurally or functionally similar to benzyl chloroformate:

CompoundStructure/FunctionalityUnique Features
Benzoyl chlorideAryl chloride used for acylation reactionsMore reactive than benzyl chloroformate
Phenyl chloroformateSimilar ester functionalityUsed primarily for phenolic compounds
Tert-butoxycarbonyl chlorideProtecting group for aminesLess toxic than benzyl chloroformate

Benzyl chloroformate is unique due to its specific application in peptide synthesis and its relatively mild reactivity compared to other chlorinated carbonates.

Physical Description

Benzyl chloroformate appears as a colorless liquid with an acrid odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Long-term inhalation of low concentrations or short-term inhalation of high concentrations can result in adverse health effects.
Liquid
OILY COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.

Color/Form

OILY LIQUID
COLORLESS TO PALE YELLOW LIQUID

XLogP3

3

Boiling Point

306 °F at 760 mm Hg (decomposes) (USCG, 1999)
152.0 °C
152 °C AT 760 MM HG

Flash Point

227 °F Vigorous decomposition occurs at these temperatures; thus these values are anomalous due to the effect of the decomp. products (benzyl chloride and CO 2 ). (USCG, 1999)
176 °F OC; 227 °F CC
80.0 °C c.c.

Vapor Density

Relative vapor density (air = 1): 1

Density

1.22 at 68 °F (USCG, 1999)
1.2166 20 °C/4 °C
Relative density (water = 1): 1.20

Odor

ACRID ODOR
ODOR OF PHOSGENE
SHARP, PENETRATING ODOR

Melting Point

0 °C

UNII

170BP0DD31

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00 mmHg
7 mm Hg @ 85-87 °C
Vapor pressure, kPa at 85-87 °C: 0.009

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Impurities

May contain 3% or less benzyl chloride

Other CAS

501-53-1

Wikipedia

Carbobenzoxy chloride

Use Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

/IT IS PREPARED/ ... BY ACTION OF PHOSGENE ABSORBED IN TOLUENE ON BENZYL ALCOHOL: CARTER ET AL, ORG SYN 23, 13 (1943); BY REACTING CARBONYL CHLORIDE & BENZYL ALCOHOL @ -20 TO -30 °C

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Carbonochloridic acid, phenylmethyl ester: ACTIVE
Most chloroformate production is used captively and production figures are not available /Chloroformic esters/

Dates

Modify: 2023-08-15

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